1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining elements of benzimidazole, pyrrole, and indole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole that inhibits tubulin polymerization.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Oxibendazole: Causes degenerative alterations in the tegument and intestinal cells of worms by binding to tubulin.
Uniqueness
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide is unique due to its complex structure, which combines elements of benzimidazole, pyrrole, and indole
Properties
Molecular Formula |
C20H16N6O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H16N6O2/c21-18-17(19-23-14-7-3-4-8-15(14)24-19)16(27)10-26(18)25-20(28)12-9-22-13-6-2-1-5-11(12)13/h1-9,21-22,27H,10H2,(H,23,24)(H,25,28) |
InChI Key |
ZSGPNJXCELMNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.